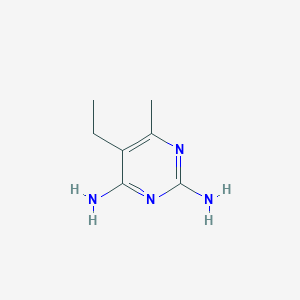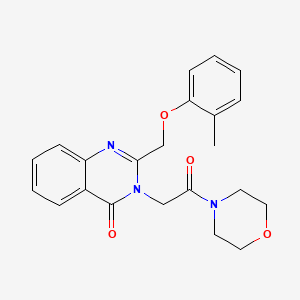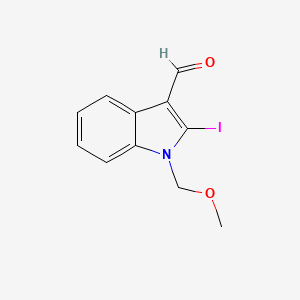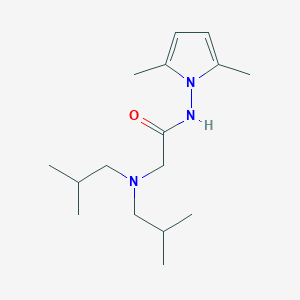
5-Ethyl-6-methylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-6-methylpyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
5-Ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyrimidine N-oxides and reduction to yield dihydropyrimidines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and Schiff bases, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Ethyl-6-methylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, anticancer, and antimicrobial drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, leading to the disruption of DNA synthesis and cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and exerting its biological effects.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-ethylpyrimidine: Similar in structure but lacks the methyl group at the 5-position.
2,4-Diamino-5-methylpyrimidine: Similar in structure but lacks the ethyl group at the 6-position.
Trimethoprim: A well-known antibacterial drug with a 2,4-diaminopyrimidine core.
Uniqueness
5-Ethyl-6-methylpyrimidine-2,4-diamine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
属性
CAS 编号 |
57683-57-5 |
|---|---|
分子式 |
C7H12N4 |
分子量 |
152.20 g/mol |
IUPAC 名称 |
5-ethyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H12N4/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H4,8,9,10,11) |
InChI 键 |
YFKHOGOFBUYJCI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(N=C1N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)


![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)

![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)



![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)


